molecular formula C17H26N4O3S B2929674 (3r,5r,7r)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)adamantane-1-carboxamide CAS No. 1798540-80-3

(3r,5r,7r)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)adamantane-1-carboxamide

Cat. No. B2929674
CAS RN: 1798540-80-3
M. Wt: 366.48
InChI Key: PMNYULVORUQDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,5r,7r)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C17H26N4O3S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research into optically active imidazoles has been conducted to explore the synthesis of enantiomerically pure imidazole derivatives. These efforts include the study of derivatives derived from trans-1,2-diaminocyclohexane, highlighting the potential for creating compounds with specific optical activities and their subsequent applications in chemical synthesis and material science (Mlostoń et al., 2011).

Antimicrobial Properties

  • The synthesis of N′-heteroarylidene-1-adamantylcarbohydrazides and their derivatives has demonstrated antimicrobial activity against a range of bacteria and fungi. This research points to the potential use of adamantane-based compounds in the development of new antimicrobial agents (El-Emam et al., 2012).

Inhibitory Activity and Binding Studies

  • The inhibitory activity of 1,3,4-thiadiazole-sulfonamides against carbonic anhydrase isoforms has been examined, revealing the importance of the adamantyl moiety in enhancing inhibitor binding and specificity. These findings have implications for designing selective inhibitors for therapeutic applications (Avvaru et al., 2010).

Novel Syntheses and Derivatives

  • A study on the synthesis of benzimidazole and oxadiazole derivatives incorporating the adamantane moiety presents a pathway for creating new compounds with potential applications in material science and pharmacology. The research outlines methods for achieving these compounds and suggests areas for further exploration (Soselia et al., 2020).

properties

IUPAC Name

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-21-10-15(19-11-21)25(23,24)20-3-2-18-16(22)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14,20H,2-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNYULVORUQDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide

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